(2S)-2-methylbutanoic acid [(1S,3R,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-2-oxanyl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester
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Overview
Description
(2S)-2-methylbutanoic acid [(1S,3R,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-2-oxanyl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester is a delta-lactone.
Scientific Research Applications
1. Analytical Chemistry and Substance Identification
The compound has been used in analytical chemistry for enantiomeric separation and quantification. For instance, a method was developed for quantifying substituted acids and their enantiomeric forms in red wines, including compounds structurally similar to our compound of interest (Lytra, Franc, Cameleyre, & Barbe, 2017).
2. Materials Science and Stability Analysis
In materials science, the compound has been used to understand the stability of materials. For example, calorimetric measurements of Lovastatin, which includes a structurally related acid, provided insights into the shelf-life prediction of materials undergoing autocatalytic decomposition (Hansen, Eatough, Lewis, Bergstrom, Degraft-Johnson, & Cassidy-Thompson, 1990).
3. Organic Chemistry and Synthesis
The compound has been a subject of interest in organic synthesis. For instance, the synthesis of various enantiomerically pure acids and their esters has been explored, which is relevant to our compound due to its stereoisomeric properties (Torres-Valencia, Cerda-García-Rojas, & Joseph-Nathan, 1995).
4. Flavor and Fragrance Industry
In the flavor and fragrance industry, the analysis and synthesis of compounds structurally similar to our compound have been conducted to understand their sensory properties in various products, such as wine (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).
Properties
Molecular Formula |
C24H36O5 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(1S,3R,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20-,21-,23+/m0/s1 |
InChI Key |
PCZOHLXUXFIOCF-ZZUUWIQOSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C |
SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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